Remoxipride

Descripción general

Descripción

Remoxipride es un benzamida sustituido que inicialmente se desarrolló como un agente antipsicótico atípico. Se utilizó principalmente en Europa para el tratamiento de la esquizofrenia y la manía aguda. Fue retirado del mercado debido a preocupaciones sobre su toxicidad, específicamente la incidencia de anemia aplásica en algunos pacientes . This compound actúa como un antagonista selectivo de los receptores de dopamina D2 y D3 y tiene una alta afinidad por el receptor sigma .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de remoxipride implica varios pasos clave:

Bromación: El material de partida, ácido 2,6-dimetoxi benzoico, se broma para formar ácido 3-bromo-2,6-dimetoxi benzoico.

Amidación: El compuesto bromado se hace reaccionar luego con (S)-1-etil-2-pirrolidinilmetilamina para formar la amida correspondiente.

Purificación: El producto final se purifica utilizando técnicas de recristalización para obtener this compound en su forma pura.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimiza la formación de subproductos. Se emplean técnicas avanzadas de purificación como la cromatografía y la cristalización para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Remoxipride se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden producir diversas benzamidas sustituidas .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Antipsychotic Treatment:

Remoxipride has been evaluated extensively for its efficacy in treating schizophrenia. Clinical trials indicate that it exhibits antipsychotic properties comparable to those of haloperidol, a standard treatment for schizophrenia. However, this compound is noted for producing significantly fewer extrapyramidal side effects, which are common with many antipsychotic medications .

- Efficacy Studies:

- A double-blind comparative study involving 242 patients demonstrated that this compound effectively reduced symptoms of acute schizophrenia, with maximum efficacy observed at doses ranging from 120 mg to 600 mg daily .

- In another study, this compound showed a clinically relevant improvement in 47% of patients, compared to 34% in the haloperidol group, with notable reductions in extrapyramidal symptoms .

2. Pharmacokinetics and Pharmacodynamics:

Research into the pharmacokinetics of this compound reveals that it is approximately 90% bioavailable. Its pharmacodynamic profile indicates a selective action on D2 receptors, particularly those associated with limbic pathways, which may account for its therapeutic effects without the common side effects associated with typical antipsychotics .

Case Studies and Research Findings

1. Comparative Efficacy:

A comprehensive analysis of this compound's clinical profile indicates that it maintains antipsychotic efficacy similar to haloperidol while offering a better side effect profile. This has led to considerations for its use in patients who experience neuroleptic resistance .

2. Safety Profile:

Long-term studies suggest that this compound does not induce tardive dyskinesia, a severe side effect associated with prolonged use of traditional antipsychotics. The lower incidence of extrapyramidal symptoms makes it a candidate for patients sensitive to these effects .

Pharmacological Insights

Mechanism of Action:

this compound acts primarily as a weak selective antagonist at dopamine D2 receptors. Its unique binding characteristics may contribute to its reduced side effect profile compared to stronger antagonists like haloperidol. It also influences sigma receptors, which may play a role in its overall pharmacological effects .

Data Summary

| Study/Analysis | Findings | Implications |

|---|---|---|

| Dose-Finding Study | Effective at doses between 120-600 mg; fewer side effects than haloperidol | Supports use in acute schizophrenia treatment |

| Double-Blind Study | 47% improvement in this compound group vs. 34% in haloperidol group | Suggests potential as an alternative treatment |

| Pharmacokinetic Analysis | ~90% bioavailability; rapid absorption | Useful for dosing strategies in clinical settings |

| Long-Term Safety Studies | No tardive dyskinesia reported | Favorable option for long-term management |

Mecanismo De Acción

Remoxipride ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina D2 y D3. Al bloquear estos receptores, this compound reduce la actividad de la dopamina, un neurotransmisor involucrado en la regulación del estado de ánimo y los síntomas psicóticos. Además, this compound tiene una alta afinidad por el receptor sigma, lo que puede contribuir a sus propiedades antipsicóticas atípicas. El uso crónico de this compound conduce a la regulación ascendente de los receptores D2 y la regulación descendente de los receptores D1 y D5 en la corteza prefrontal .

Comparación Con Compuestos Similares

Remoxipride pertenece a la clase de las benzamidas sustituidas, que incluye otros compuestos como la sulpirida y la amisulprida. En comparación con estos compuestos, this compound tiene un perfil único debido a su antagonismo selectivo de los receptores D2 y D3 y su alta afinidad por el receptor sigma. Este perfil único de unión al receptor contribuye a sus distintos efectos farmacológicos y perfil de efectos secundarios .

Compuestos similares

Sulpirida: Otra benzamida sustituida con propiedades antipsicóticas, utilizada principalmente en el tratamiento de la esquizofrenia.

Amisulprida: Una benzamida sustituida con un mecanismo de acción similar, utilizada para tratar la esquizofrenia y los trastornos depresivos.

Haloperidol: Un antipsicótico típico con una estructura química diferente pero un antagonismo similar del receptor de dopamina

Actividad Biológica

Remoxipride is a substituted benzamide compound primarily known for its role as a dopamine D2 receptor antagonist. Initially developed for the treatment of schizophrenia, it exhibits unique pharmacological properties that differentiate it from other antipsychotic medications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

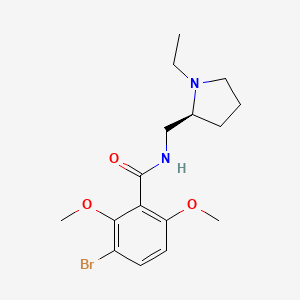

Chemical Structure

- Chemical Name: (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]2,6-dimethoxybenzamide hydrochloride

- Molecular Formula: C₁₆H₃₁BrN₂O₃·HCl

- Molecular Weight: 375.71 g/mol

This compound selectively antagonizes dopamine D2 receptors, with a notable selectivity over D3 and D4 receptors. The binding affinities (Ki values) for these receptors are approximately:

This selective action is believed to contribute to its antipsychotic effects while minimizing extrapyramidal symptoms commonly associated with other neuroleptics like haloperidol .

Pharmacokinetics

This compound demonstrates high bioavailability (~90%) and is extensively metabolized in the liver. Key pharmacokinetic parameters include:

- C_max: 5.5 ± 1.1 µmol/L (normal renal function)

- T_max: 0.8 ± 0.2 h

- Half-life: 5.1 ± 1.6 h (normal renal function) .

Antipsychotic Activity

Clinical studies have shown that this compound is effective in treating schizophrenia, particularly in patients resistant to traditional neuroleptics. In a double-blind comparative study, this compound demonstrated significantly fewer extrapyramidal symptoms compared to haloperidol, making it a preferable option for patients sensitive to these side effects .

Case Studies

- Neuroleptic-resistant Schizophrenia : A study involving sixteen patients indicated that this compound had comparable efficacy to clozapine, another atypical antipsychotic, in managing symptoms of schizophrenia resistant to standard treatments .

- Long-term Treatment : In a combined analysis of multiple studies, this compound administered at doses between 150-600 mg daily showed therapeutic effects similar to haloperidol while causing less parkinsonism and tardive dyskinesia .

Comparative Efficacy Table

Side Effects

This compound is associated with fewer motor side effects compared to traditional antipsychotics. The incidence of extrapyramidal symptoms is significantly lower than that seen with haloperidol . However, it has been noted that chronic use can lead to receptor upregulation, potentially affecting long-term treatment outcomes .

Adverse Reactions

While generally well-tolerated, some adverse effects reported include:

- Sedation

- Weight gain

- Rare instances of agranulocytosis

Propiedades

IUPAC Name |

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJRSXAPGDDABA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride) | |

| Record name | Remoxipride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045668 | |

| Record name | Remoxipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.27e-01 g/L | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Remoxipride is an atypical antipsychotic dopamine D2 antagonist. Chronic use upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex. This activity may be related to the antipsychotic activity of remoxipride. Remoxipride displays weaker binding to D2 dopaminergic receptors that dopamine. This weaker binding is thought to account for the reduced incidence of Parkinsonism. Remoxipride also increases expression of the protein _Fos_ in the nucleus accumbens but not the dorsolateral striatum, which may be responsible for a reduced incidence of extrapyramidal symptoms. | |

| Record name | Remoxipride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80125-14-0 | |

| Record name | Remoxipride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80125-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remoxipride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remoxipride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remoxipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOXIPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Remoxipride?

A1: this compound exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors. [, , ] This means it binds to these receptors, preventing dopamine from binding and exerting its effects.

Q2: Does this compound interact with dopamine D1 receptors?

A2: In vitro and in vivo studies have consistently shown that this compound has a low affinity for dopamine D1 receptors and does not block dopamine-stimulated adenylate cyclase activity, indicating minimal interaction with these receptors. [, ]

Q3: How does the D2 receptor antagonism of this compound translate to its observed effects in the brain?

A3: By blocking D2 receptors, this compound increases dopamine turnover in dopamine-rich areas of the brain, particularly the mesolimbic pathway. [, ] This is thought to be the basis for its antipsychotic effect.

Q4: Does this compound preferentially affect certain dopaminergic pathways?

A4: Research suggests that this compound might preferentially block mesolimbic dopamine neurotransmission, leading to its atypical antipsychotic profile. [] This is supported by its weaker effects on striatal dopamine neurotransmission, which is associated with extrapyramidal side effects.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H27BrN2O4, and its molecular weight is 427.34 g/mol.

Q6: How is this compound absorbed and what is its bioavailability?

A6: this compound exhibits rapid and almost complete absorption after oral administration, with a bioavailability exceeding 90%. []

Q7: How is this compound distributed in the body?

A7: this compound has an apparent volume of distribution of 0.7 L/kg, indicating wide distribution. It also demonstrates an 80% binding affinity to plasma proteins, primarily alpha1-acid glycoprotein. []

Q8: What is the primary route of this compound elimination?

A8: this compound is eliminated through a combination of hepatic metabolism and renal excretion, with about 25% excreted unchanged in the urine. []

Q9: Does renal function impact this compound pharmacokinetics?

A9: Yes, decreased renal function leads to increased this compound levels due to reduced renal clearance. [] Dose adjustments may be necessary in patients with renal impairment.

Q10: Does this compound cross the blood-brain barrier?

A10: Yes, Positron Emission Tomography (PET) studies using carbon-11 labeled this compound have shown that it rapidly crosses the blood-brain barrier, reaching significant concentrations in the brain within minutes. []

Q11: What is the effect of this compound on prolactin levels?

A11: this compound administration results in a transient increase in plasma prolactin levels. [, , ] This effect appears to be dose-independent and returns to baseline levels within hours despite continued presence of the drug.

Q12: Does this compound induce or inhibit drug-metabolizing enzymes?

A12: The provided abstracts do not provide information on this compound's effects on drug-metabolizing enzymes.

Q13: Has this compound demonstrated efficacy in preclinical models of schizophrenia?

A13: Yes, this compound has shown efficacy in preclinical models such as latent inhibition and prepulse inhibition, which are considered to be relevant to schizophrenia. []

Q14: What is the efficacy of this compound in treating schizophrenia compared to other antipsychotics?

A14: Several double-blind clinical trials have demonstrated that this compound exhibits comparable antipsychotic efficacy to haloperidol and chlorpromazine in treating both positive and negative symptoms of schizophrenia. [, , , , , ]

Q15: What is the safety profile of this compound?

A16: this compound generally exhibits a favorable safety profile in short-term clinical trials. []

Q16: Are there any concerns regarding long-term safety of this compound?

A17: While short-term studies show a favorable safety profile, concerns regarding the long-term safety of this compound emerged due to reported cases of aplastic anemia, leading to its withdrawal from the market. [, ]

Q17: How does this compound compare to haloperidol in terms of extrapyramidal symptoms?

A18: Clinical trials consistently show that this compound is associated with a significantly lower incidence of extrapyramidal symptoms compared to haloperidol. [, , , ] This is attributed to its weaker effects on striatal dopamine neurotransmission.

Q18: Are there any known drug interactions with this compound?

A19: Pharmacokinetic studies have found no significant interactions between this compound and diazepam, ethanol, biperiden, or warfarin. [, ]

Q19: What is the significance of this compound's metabolites in its pharmacological activity?

A20: this compound acts as a prodrug, meaning its metabolites contribute to its pharmacological activity. [] Specifically, phenolic metabolites formed in the liver demonstrate higher potency for D2 receptors compared to the parent compound. []

Q20: Does modification of the this compound structure affect its pharmacological properties?

A22: Yes, modifications to the this compound structure can significantly impact its pharmacological properties. For example, the pyrrolidone metabolites, primarily formed in humans, exhibit a much weaker affinity for both D1 and D2 receptors compared to this compound and its phenolic metabolites. []

Q21: Are there controlled-release formulations of this compound?

A23: Yes, controlled-release formulations of this compound have been developed and tested. One study found that once-daily controlled-release this compound was equally effective as twice-daily immediate-release this compound in treating schizophrenia. []

Q22: What is the stability of this compound under various conditions?

A22: The provided abstracts do not provide detailed information on the stability of this compound under various storage conditions.

Q23: Are there any known mechanisms of resistance to this compound?

A23: The provided abstracts do not mention any specific mechanisms of resistance to this compound.

Q24: What analytical methods are used to quantify this compound levels?

A26: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying this compound levels in biological samples. []

Q25: What is the historical context of this compound development?

A27: this compound emerged in the late 1970s and early 1980s as part of research investigating halogenated analogs of sulpiride. [] It was clinically introduced as an atypical antipsychotic in the late 1980s.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.